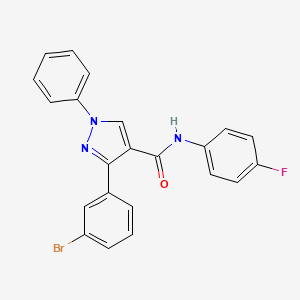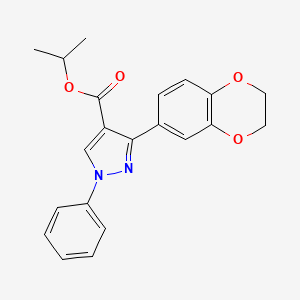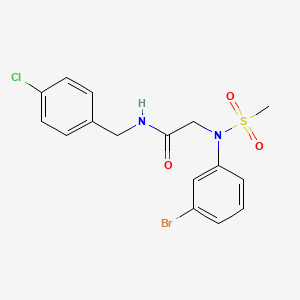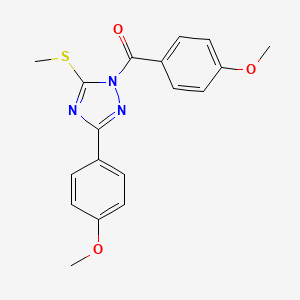
3-(3-bromophenyl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Descripción general
Descripción
3-(3-bromophenyl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as BPPC, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the pyrazole class of compounds and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(3-bromophenyl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation and cancer.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of reactive oxygen species levels, and the inhibition of COX-2 and NF-kB activity. This compound has also been shown to exhibit potent analgesic activity in animal models of pain. In addition, this compound has been found to exhibit anticancer activity in vitro and in vivo, and has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-bromophenyl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments include its potent anti-inflammatory, analgesic, and anticancer properties, as well as its relatively simple synthesis method. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of information on its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
Future research on 3-(3-bromophenyl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide could focus on the development of more potent and selective analogs of the compound, as well as the elucidation of its mechanism of action. In addition, further studies on the pharmacokinetics and pharmacodynamics of this compound could help to determine its potential as a therapeutic agent for various diseases, including cancer and inflammation.
Aplicaciones Científicas De Investigación
3-(3-bromophenyl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the levels of reactive oxygen species in vitro. This compound has also been found to exhibit potent analgesic activity in animal models of pain.
Propiedades
IUPAC Name |
3-(3-bromophenyl)-N-(4-fluorophenyl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O/c23-16-6-4-5-15(13-16)21-20(14-27(26-21)19-7-2-1-3-8-19)22(28)25-18-11-9-17(24)10-12-18/h1-14H,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJRMVUDMNHQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-acetylphenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B3616278.png)
![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3616279.png)
![N-{4-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide](/img/structure/B3616287.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3616288.png)



![7-(4-bromophenyl)-5-phenyl-N-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3616306.png)
![2-({5-[(benzylthio)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3616313.png)

![ethyl 4-({[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}amino)benzoate](/img/structure/B3616340.png)
![5-[(4-chlorobenzyl)amino]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3616348.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B3616352.png)
![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B3616354.png)